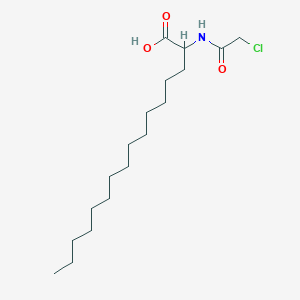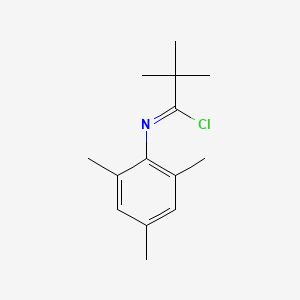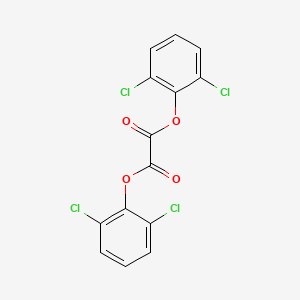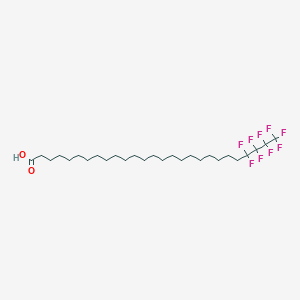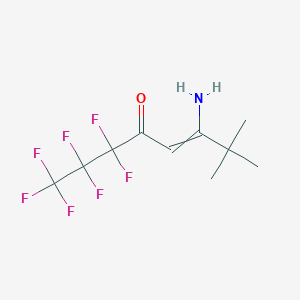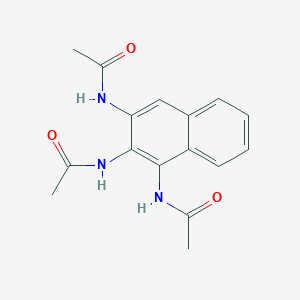
N,N',N''-(Naphthalene-1,2,3-triyl)triacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide is an organic compound characterized by the presence of three acetamide groups attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide typically involves the reaction of naphthalene-1,2,3-tricarboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Naphthalene-1,2,3-tricarboxylic acid: The precursor for the synthesis of N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide.
Naphthalene-1,2,3,4-tetrahydro-: A reduced form of naphthalene with different chemical properties.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar reactivity but different structural features.
Uniqueness: N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide is unique due to the presence of three acetamide groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
144153-03-7 |
|---|---|
Fórmula molecular |
C16H17N3O3 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
N-(3,4-diacetamidonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O3/c1-9(20)17-14-8-12-6-4-5-7-13(12)15(18-10(2)21)16(14)19-11(3)22/h4-8H,1-3H3,(H,17,20)(H,18,21)(H,19,22) |
Clave InChI |
PKBSHDZROJAAKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=CC=CC=C2C(=C1NC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


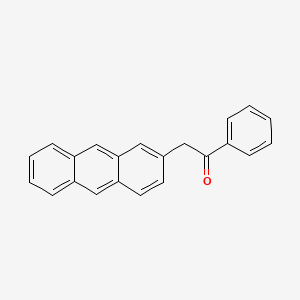
![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)
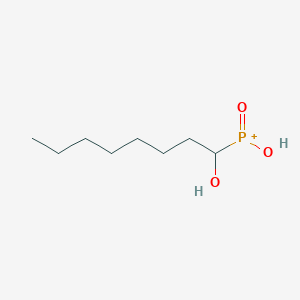
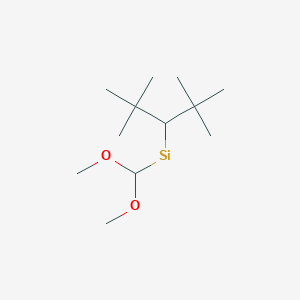
![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
